molecular formula C15H18N2OS2 B2850172 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide CAS No. 330191-10-1

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

Cat. No.: B2850172
CAS No.: 330191-10-1
M. Wt: 306.44
InChI Key: GWMZRYSJTLLFNK-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the formation of intermediate compounds. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZRYSJTLLFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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